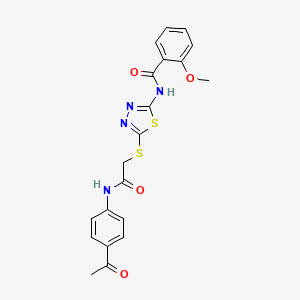![molecular formula C23H15FN2O5 B4590688 2-(2-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4590688.png)
2-(2-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Descripción general
Descripción
2-(2-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C23H15FN2O5 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.09649975 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Properties and Material Science
- Two-Photon Absorption Properties: Research by Rodrigues et al. (2012) focused on synthesizing new fluorescent oxazolone derivatives with high two-photon absorption cross-sections. These compounds were designed with electron donor and acceptor groups to create a highly conjugated π-system with push–pull geometry. Among them, the benzimidazol derivative exhibited a two-photon absorption cross-section of 80 GM and a relatively high emission quantum yield, highlighting its potential for nonlinear optical applications (Rodrigues et al., 2012).
Synthesis and Chemical Transformations
Microwave-Induced Synthesis of Fluorobenzamides
A study by Desai et al. (2013) introduced a synthesis method for 5-arylidene derivatives, starting from a fluorine atom in the 4th position of the benzoyl group. These compounds demonstrated significant antimicrobial activity, underscoring the importance of fluorine in enhancing biological effects (Desai et al., 2013).
Efficient Synthesis Techniques
Loghmani-Khouzani et al. (2005) reported on the synthesis of various fluorinated heterocyclic compounds, including pyridines and quinolines, using microwave irradiation. This method offered improved yields compared to traditional approaches, indicating its efficiency in synthesizing complex fluorinated structures (Loghmani-Khouzani et al., 2005).
Antimicrobial Applications
- Antimicrobial Analog Synthesis: The study by Desai et al. demonstrated that the presence of a fluorine atom at the 4th position of the benzoyl group in synthesized compounds is crucial for enhancing antimicrobial activity, offering insights into designing effective antimicrobial agents (Desai et al., 2013).
Spectroscopy and Structural Analysis
- Vibrational Spectroscopic Studies: Anto et al. (2008) prepared 5-nitro-2-(p-fluorophenyl)benzoxazole and analyzed its vibrational frequencies and assignments using ab initio calculations. This study provides a foundation for understanding the structural and electronic properties of similar compounds through spectroscopic techniques (Anto et al., 2008).
Propiedades
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5/c24-20-4-2-1-3-19(20)22-25-21(23(27)31-22)13-15-7-11-18(12-8-15)30-14-16-5-9-17(10-6-16)26(28)29/h1-13H,14H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUFCRBFNQFCOE-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4590610.png)
![2-[1-(PHENYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4590614.png)
![{4-[4-(TERT-BUTYL)BENZYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE](/img/structure/B4590616.png)
![N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4590619.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylacetyl)hydrazinecarbothioamide](/img/structure/B4590620.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B4590623.png)
![1'-allyl-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4590629.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4590634.png)
![2-(2,4-dimethylphenoxy)-N-[(2-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B4590642.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dichloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B4590649.png)
![N-[2-(cyclohexylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4590652.png)
![1-benzyl-4-[(5-cyclopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4590664.png)

![N-ethyl-2-methoxy-5-({[2-(phenylthio)ethyl]amino}sulfonyl)benzamide](/img/structure/B4590679.png)
